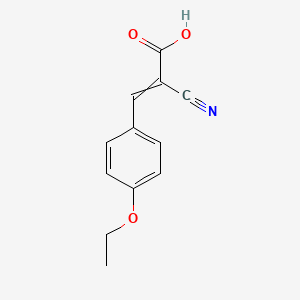

2-Cyano-3-(4-ethoxyphenyl)acrylic acid

Description

Contextualization within the Cyanoacrylic Acid Derivatives Class

2-Cyano-3-(4-ethoxyphenyl)acrylic acid is a member of the cyanoacrylic acid derivatives class, a group of compounds that are well-established in both organic synthesis and materials science. These molecules are characterized by a reactive double bond and two distinct functional groups, which allows them to participate in a variety of chemical reactions. The cyanoacrylate group in these monomers can polymerize rapidly, a property that is famously exploited in the formulation of fast-acting adhesives. pcbiochemres.comwikipedia.org

The versatility of cyanoacrylic acid derivatives extends beyond adhesives. They serve as valuable starting materials for the synthesis of more complex molecules, including dyes and pharmaceuticals. For instance, they can function as electron acceptors and anchoring groups in the creation of donor-acceptor π-conjugated dyes used in solar cells. The properties of the polymers derived from these compounds can be customized by altering the alkyl group of the ester, enabling the development of materials with specific characteristics.

Table 1: Examples of Cyanoacrylate Derivatives and Their Applications

| Compound Name | Primary Application(s) |

|---|---|

| Methyl 2-cyanoacrylate | Adhesives wikipedia.org |

| Ethyl 2-cyanoacrylate | Adhesives (e.g., "Super Glue") wikipedia.org |

| n-Butyl cyanoacrylate | Medical and veterinary tissue adhesives wikipedia.orgnih.gov |

Significance of the (E)-2-Cyano-3-phenylacrylic Acid Scaffold in Synthetic Chemistry

The (E)-2-Cyano-3-phenylacrylic acid scaffold is the core structure from which this compound is derived. This scaffold is of considerable interest in synthetic chemistry due to its utility in the development of biologically active compounds. Research has shown that derivatives of this scaffold can exhibit a range of pharmacological effects.

For example, certain (E)-2-cyano-3-(substituted phenyl)acrylamide derivatives have been synthesized and investigated for their inhibitory activities against tyrosinase, an enzyme involved in melanogenesis. nih.gov These studies suggest that this scaffold could be a promising candidate for the development of treatments for hyperpigmentation-related diseases. nih.gov Furthermore, other derivatives, such as (E)-2-cyano-N,3-diphenylacrylamide, have been developed and have shown potential as anti-inflammatory agents. nih.gov The synthesis of these derivatives often involves the Knoevenagel condensation, a key organic reaction for forming carbon-carbon double bonds. nih.gov

Table 2: Derivatives of the (E)-2-Cyano-3-phenylacrylic Acid Scaffold and Their Investigated Biological Activities

| Derivative Name | Investigated Biological Activity |

|---|---|

| (E)-2-cyano-3-(substituted phenyl)acrylamide analogs | Tyrosinase inhibition nih.gov |

| (E)-2-cyano-N,3-diphenylacrylamide | Anti-inflammatory activity nih.gov |

Overview of Research Trajectories for Related Aryl Cyanoacrylates

Research into aryl cyanoacrylates, a category that includes this compound, is following several key trajectories. A significant area of focus is in the field of materials science, particularly in the development of advanced adhesives. While cyanoacrylates are known for their rapid curing, a major limitation is their poor resistance to high temperatures. researchgate.net Consequently, a considerable amount of research is aimed at creating cyanoacrylate-based adhesives with improved thermal stability.

In addition to adhesives, aryl cyanoacrylates are being explored for a range of other applications. These include their use in the development of drug-loaded nanoparticles for drug delivery, as biocompatible coatings, and in various surgical applications as medical-grade tissue adhesives. researchgate.net The electronics industry also utilizes these compounds for the assembly of electronic components. marketresearchfuture.com Furthermore, there is growing interest in developing low-odor and non-blooming formulations for use in sensitive and high-precision applications. straitsresearch.com The synthesis of novel aryl cyanoacrylates, such as those incorporating fluorine and cyano groups, is also being investigated for their potential use in liquid crystals. asianpubs.org

Table 3: Key Research Areas for Aryl Cyanoacrylates

| Research Area | Description and Examples |

|---|---|

| Advanced Adhesives | Development of formulations with improved thermal resistance and durability in harsh environments. researchgate.net |

| Medical Applications | Use as tissue adhesives for wound closure, in dental procedures, and for drug delivery systems. grandviewresearch.com |

| Electronics | Application in the assembly of small and complex electronic devices due to their fast-curing properties. straitsresearch.com |

| Consumer Products | Growing use in DIY home repairs and craft activities. straitsresearch.com |

| Specialty Formulations | Innovation in low-odor, non-blooming, and surface-insensitive formulations for high-precision applications. straitsresearch.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

2-cyano-3-(4-ethoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C12H11NO3/c1-2-16-11-5-3-9(4-6-11)7-10(8-13)12(14)15/h3-7H,2H2,1H3,(H,14,15) |

InChI Key |

MYBMSWJVQCPVJH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2 Cyano 3 4 Ethoxyphenyl Acrylic Acid and Its Analogs

Knoevenagel Condensation Approaches for 2-Cyano-3-(4-ethoxyphenyl)acrylic Acid Synthesis

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction, to yield an α,β-unsaturated product. In the context of this compound synthesis, this involves the reaction of 4-ethoxybenzaldehyde (B43997) with cyanoacetic acid.

Catalytic Systems and Reaction Optimization

The choice of catalyst and reaction conditions plays a pivotal role in the efficiency, selectivity, and environmental impact of the Knoevenagel condensation. A variety of catalytic systems have been explored for the synthesis of 2-cyano-3-arylacrylic acids, ranging from traditional amine bases to more contemporary organocatalysts and green chemistry-aligned approaches.

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. For the Knoevenagel condensation, various organocatalysts have been shown to be effective, often allowing the reaction to proceed under mild conditions. The use of aqueous and mixed solvent systems is particularly attractive from a green chemistry perspective, as it reduces the reliance on volatile and often toxic organic solvents.

Research into the synthesis of related cyanoacrylates has demonstrated the utility of organocatalysts in promoting the Knoevenagel condensation. For instance, diisopropylethylammonium acetate (B1210297) (DIPEAc) has been successfully employed as a catalyst for the reaction between aldehydes and ethyl cyanoacetate, a close analog of cyanoacetic acid. These reactions are noted for their high yields, shorter reaction times, and ease of work-up, which are all hallmarks of an efficient and environmentally conscious synthetic protocol. The use of such catalytic systems in aqueous or mixed ethanol-water media further enhances their green credentials.

Amine bases are the most traditional and widely used catalysts for the Knoevenagel condensation. Weakly basic amines such as piperidine (B6355638), diethylamine (B46881), and the more potent amidine base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are particularly effective. mspmbeed.com

The mechanism of amine catalysis involves the initial deprotonation of the active methylene compound (cyanoacetic acid) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde (4-ethoxybenzaldehyde). Subsequent protonation of the resulting alkoxide and dehydration leads to the final α,β-unsaturated product. In the case of piperidine, it can also form an iminium ion with the aldehyde, which is more electrophilic and thus more reactive towards the enolate.

Studies on the synthesis of 2-cyano-3-phenylacrylic acid derivatives using DBU as a catalyst in an ethanol-water mixture have shown that the presence of a promoter like acetamidine (B91507) hydrochloride can lead to excellent yields in a short time at room temperature. mspmbeed.com Comparative studies have indicated that DBU can be more effective than other amine catalysts like diethylamine and piperidine in certain systems. mspmbeed.com

The following table summarizes the catalytic activity of different amine bases in a model Knoevenagel condensation for the synthesis of a 2-cyano-3-phenylacrylic acid derivative. mspmbeed.com

| Catalyst | Yield (%) |

| Diethylamine | 70 |

| Piperidine | 75 |

| DBN | 85 |

| DBU | >90 |

This data is for a model reaction and serves as a representative example of the relative efficacy of these catalysts.

The application of green chemistry principles to the Knoevenagel condensation has been a major focus of recent research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Key green chemistry strategies employed in the synthesis of this compound and its analogs include:

Use of Greener Solvents: Replacing traditional organic solvents with water, ethanol (B145695), or mixtures thereof significantly reduces the environmental footprint of the reaction.

Catalytic Reactions: The use of catalysts, especially in small quantities, is preferred over stoichiometric reagents as it reduces waste. Organocatalysts and recyclable heterogeneous catalysts are particularly favored.

Energy Efficiency: Conducting reactions at ambient temperature or with the aid of energy-efficient techniques like microwave irradiation can reduce energy consumption.

Atom Economy: The Knoevenagel condensation itself is an atom-economical reaction, as the main byproduct is water.

Solvent-free conditions have also been explored for the Knoevenagel condensation, further enhancing the green credentials of the synthesis.

Precursor Design and Reactivity of 4-Ethoxybenzaldehyde Derivatives

The primary precursors for the synthesis of this compound are 4-ethoxybenzaldehyde and cyanoacetic acid. The electronic nature of the substituent on the benzaldehyde (B42025) ring can influence its reactivity in the Knoevenagel condensation.

The ethoxy group (-OEt) at the para position of the benzaldehyde ring is an electron-donating group. This property increases the electron density on the carbonyl carbon, which can make it slightly less electrophilic compared to unsubstituted benzaldehyde or benzaldehydes with electron-wthdrawing groups. However, the Knoevenagel condensation is generally a robust reaction that proceeds efficiently with a wide range of substituted benzaldehydes. The presence of the electron-donating ethoxy group does not significantly hinder the reaction, and high yields of the desired product can be readily obtained under appropriate catalytic conditions.

Stereoselective Synthesis of (E)-Isomers

The Knoevenagel condensation of aldehydes with 1,3-dicarbonyl compounds, including cyanoacetic acid, is known to be highly stereoselective, typically affording the thermodynamically more stable (E)-isomer as the major product. The formation of the (E)-isomer is favored due to the steric repulsion between the aryl group (4-ethoxyphenyl) and the cyano and carboxylic acid groups in the transition state leading to the (Z)-isomer.

The reaction mechanism allows for equilibration of the intermediates, which ultimately leads to the formation of the most stable final product. Therefore, specific stereoselective synthesis methods are often not required to obtain the (E)-isomer of this compound in high purity. The inherent nature of the Knoevenagel condensation drives the reaction towards the formation of the trans-configured product.

Alternative Synthetic Routes to this compound

The primary and most well-established method for the synthesis of 2-cyano-3-arylacrylic acids, including the 4-ethoxy derivative, is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, cyanoacetic acid, with an aryl aldehyde, 4-ethoxybenzaldehyde.

The general mechanism involves the deprotonation of cyanoacetic acid by a base (commonly piperidine or an amine) to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 4-ethoxybenzaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration, often spontaneously or upon gentle heating, to yield the final α,β-unsaturated product, this compound. The reaction is driven to completion by the formation of a stable, conjugated system.

While the Knoevenagel condensation is the predominant route, variations in catalysts and reaction conditions have been explored to optimize yield and purity for analogous compounds. For instance, the synthesis of (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid was achieved by refluxing 2,3-dimethoxybenzaldehyde (B126229) and cyanoacetic acid in a methanol:acetonitrile (B52724) mixture with piperidine as the catalyst. nih.gov Similarly, other cyanoacrylic acid derivatives have been synthesized by refluxing the corresponding aldehyde with cyanoacetic acid and ammonium (B1175870) acetate in toluene, using a Dean-Stark apparatus to remove the water byproduct. semanticscholar.org

A summary of typical conditions for the Knoevenagel condensation to produce cyanoacrylic acids is presented below.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Product |

| 4-Ethoxybenzaldehyde | Cyanoacetic acid | Piperidine | Ethanol | Reflux | This compound |

| 2,3-Dimethoxybenzaldehyde | Cyanoacetic acid | Piperidine | Methanol:Acetonitrile | Reflux, 1.5 h | (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid nih.gov |

| Various Benzaldehydes | Cyanoacetic acid | Ammonium Acetate | Toluene | Reflux with Dean-Stark apparatus | Various 2-Cyano-3-arylacrylic acids semanticscholar.org |

Derivatization Strategies for this compound

The structure of this compound offers several sites for chemical modification, including the carboxylic acid moiety, the aryl ring, and the alkene double bond. These derivatizations are crucial for developing analogs with tailored properties.

The carboxylic acid group of this compound is readily converted to its corresponding esters. This transformation is a common strategy to modify the compound's solubility, and pharmacokinetic profile in medicinal chemistry contexts. Several standard esterification methods can be employed.

Direct Esterification: This involves reacting the carboxylic acid with an alcohol under acidic catalysis. For the production of 2-ethylhexyl acrylate (B77674) from acrylic acid, solid acid catalysts like sulfated ferum promoted zirconia have been used, highlighting a move towards more environmentally benign heterogeneous catalysts. core.ac.uk

Alkyl Halide Reaction: The carboxylate salt of the acid can be reacted with an alkyl halide. For example, a related compound, 3-(4-(hexyloxy)-3-methoxyphenyl)acrylic acid, was synthesized by heating the corresponding 4-hydroxy acid with 1-bromohexane (B126081) in the presence of potassium hydroxide (B78521) and ethanol. asianpubs.org

Coupling Agent-Mediated Esterification: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid, facilitating its reaction with an alcohol. The synthesis of 4-cyano-3-fluorophenyl-3-(4-hexoxy-3-methoxyphenyl)acrylic acid ester was achieved by reacting the parent acid with 2-fluoro-4-hydroxybenzonitrile (B1301987) using DCC and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in dry tetrahydrofuran. asianpubs.org

The following table summarizes various esterification approaches for acrylic acids.

| Acrylic Acid Derivative | Reagent(s) | Method | Product | Reference |

| 3-(4-(hexyloxy)-3-methoxyphenyl)acrylic acid | 2-fluoro-4-hydroxybenzonitrile, DCC, DMAP | Coupling Agent | 4-cyano-3-fluorophenyl 3-(4-hexoxy-3-methoxyphenyl)acrylate | asianpubs.org |

| 3-(4-hydroxy-3-methoxyphenyl)acrylic acid | 1-bromohexane, KOH | Alkylation | 3-(4-(hexyloxy)-3-methoxyphenyl)acrylic acid | asianpubs.org |

| Acrylic Acid | 2-Ethylhexanol, Sulfated Ferum Promoted Zirconia | Solid Acid Catalysis | 2-Ethylhexyl Acrylate | core.ac.uk |

| 4-ethoxybenzaldehyde | Ethyl cyanoacetate, Piperidine | Knoevenagel Condensation | Ethyl 2-cyano-3-(4-ethoxyphenyl)-2-propenoate | chemrxiv.org |

The carboxylic acid can be converted into a wide range of amides by coupling with primary or secondary amines. This transformation typically requires the activation of the carboxyl group, similar to esterification.

Amide Coupling Reactions: Standard peptide coupling reagents can be employed. The carboxylic acid is first converted to an activated intermediate (e.g., an acid chloride, mixed anhydride, or an active ester), which then reacts with an amine to form the amide bond. While direct thermal amidation is possible, it is energetically demanding. unimi.it A more common laboratory approach involves coupling agents to facilitate the reaction under milder conditions.

Synthesis from Nitriles: In some cases, the amide functionality can be generated from a nitrile group. For instance, the conversion of various organic cyanides (nitriles) to amides has been accomplished using manganese dioxide. google.com

Synthesis of Acrylamide (B121943) Precursors: Acrylamide derivatives can also be synthesized directly. For example, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized via the condensation of the corresponding pyrazole-4-carbaldehyde with 2-cyanoacetamide (B1669375) in boiling ethanol under basic conditions. mdpi.com This highlights a synthetic route that builds the acrylamide moiety directly, rather than derivatizing a pre-existing acrylic acid.

| Starting Material(s) | Reagent(s) | Product Type | Reference |

| 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, 2-cyanoacetamide | Base | 2-Cyanoacrylamide derivative | mdpi.com |

| Carboxylic Acids, Amines | Coupling Agents (e.g., DCC, EDC) | Amide | unimi.it |

| Nitriles | Manganese Dioxide | Amide | google.com |

The 4-ethoxyphenyl ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The ethoxy group is an ortho-, para-directing activator, which would direct incoming electrophiles to the positions ortho to the ethoxy group (positions 3 and 5).

Common modifications could include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2).

Halogenation: Using reagents like Br2 with a Lewis acid catalyst to introduce bromine (-Br) or Cl2 for chlorine (-Cl).

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer a powerful method for aryl ring modification. This has been used to synthesize analogs of (E)-3-(4-methanesulfonylphenyl)acrylic acids by coupling a bromo-substituted aryl ring at the C-2 position with various boronic acids to introduce new aryl or substituted-phenyl moieties. nih.gov

Beyond modifications to the existing functional groups, new ones can be introduced onto the molecular scaffold.

Aryl Ring Functionalization: As discussed, electrophilic substitution or cross-coupling reactions can introduce a wide array of functional groups onto the phenyl ring. A broad range of substituted benzaldehydes can be used as starting materials in the initial Knoevenagel condensation to synthesize analogs with pre-installed functional groups. chemrxiv.orgchemrxiv.orgchemrxiv.org These include benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino groups. chemrxiv.orgchemrxiv.org

Alkene Modifications: The electron-deficient double bond in the acrylic acid system is susceptible to nucleophilic addition (Michael addition). This could be a route to introduce a variety of functional groups at the β-position relative to the cyano and carboxyl groups.

Cyano Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, offering further avenues for derivatization.

Advanced Spectroscopic and Crystallographic Characterization of 2 Cyano 3 4 Ethoxyphenyl Acrylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Elucidation of Proton (¹H) and Carbon (¹³C) Chemical Shifts

Proton (¹H) NMR: The ¹H NMR spectrum of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid is anticipated to display distinct signals corresponding to its unique proton environments. The carboxylic acid proton is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding capabilities. The vinylic proton, adjacent to the cyano and phenyl groups, would likely resonate as a singlet in the olefinic region (around 7-8 ppm).

The aromatic protons of the 4-ethoxyphenyl group are expected to present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring, in the aromatic region (approximately 6.9-8.0 ppm). The ethoxy group will be identifiable by a quartet and a triplet. The methylene (B1212753) protons (-OCH₂-) adjacent to the oxygen atom are predicted to appear as a quartet around 4.0-4.2 ppm, while the terminal methyl protons (-CH₃) will likely be observed as a triplet further upfield, around 1.3-1.5 ppm.

Carbon-¹³ (¹³C) NMR: In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The carbons of the aromatic ring are anticipated to resonate between 115 and 160 ppm, with the carbon attached to the oxygen of the ethoxy group appearing at the lower end of this range. The vinylic carbons are expected in the 100-150 ppm region. The cyano group carbon typically appears in the range of 115-125 ppm. The methylene and methyl carbons of the ethoxy group are predicted to have signals around 60-70 ppm and 14-16 ppm, respectively.

Predicted ¹H and ¹³C Chemical Shifts:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165.0 - 175.0 |

| Vinylic Proton (=CH-) | 7.0 - 8.0 (s) | 100.0 - 150.0 |

| Aromatic Protons (-C₆H₄-) | 6.9 - 8.0 (d, d) | 115.0 - 160.0 |

| Methylene Protons (-OCH₂-) | 4.0 - 4.2 (q) | 60.0 - 70.0 |

| Methyl Protons (-CH₃) | 1.3 - 1.5 (t) | 14.0 - 16.0 |

| Cyano Carbon (-C≡N) | - | 115.0 - 125.0 |

Two-Dimensional NMR Techniques for Structural Assignment

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be invaluable. omicsonline.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be crucial for confirming the connectivity of the molecule, for example, by showing correlations between the vinylic proton and the carbons of the phenyl ring and the cyano group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and preferred conformation of the molecule.

Conformational Analysis via NMR

The conformation of this compound, particularly around the single bonds, can be investigated using NMR spectroscopy. auremn.org.br The planarity of the acrylic acid moiety in conjugation with the phenyl ring is a key feature. The rotational barrier around the bond connecting the phenyl ring and the vinylic carbon can be studied.

Variable temperature NMR studies could provide insights into the rotational dynamics and the potential existence of different conformers in solution. Furthermore, Nuclear Overhauser Effect (NOE) data from NOESY or ROESY experiments can provide through-space proton-proton distances, which can be used to build a 3D model of the predominant conformation in solution. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopic Analysis of Key Functional Groups

The IR spectrum of this compound is expected to show several characteristic absorption bands that correspond to its functional groups. libretexts.orgvscht.cz

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid dimer.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group will be observed just below 3000 cm⁻¹.

C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹ for the cyano group.

C=O Stretch (Carbonyl): A strong, sharp absorption band corresponding to the carbonyl stretching of the carboxylic acid is predicted to be in the region of 1680-1710 cm⁻¹. Conjugation with the double bond and the aromatic ring may shift this frequency to the lower end of the typical range.

C=C Stretch: The stretching of the carbon-carbon double bond in the acrylic acid moiety is expected to give a medium-intensity band around 1620-1640 cm⁻¹.

C-O Stretches: The C-O stretching of the carboxylic acid and the ether linkage of the ethoxy group are anticipated to produce strong bands in the fingerprint region, between 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively.

Predicted IR Absorption Frequencies:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Aromatic/Vinylic | C-H Stretch | > 3000 | Medium |

| Aliphatic (Ethoxy) | C-H Stretch | < 3000 | Medium |

| Nitrile | C≡N Stretch | 2220 - 2260 | Medium, Sharp |

| Carbonyl | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Alkene | C=C Stretch | 1620 - 1640 | Medium |

| Carboxylic Acid/Ether | C-O Stretch | 1000 - 1300 | Strong |

Raman Spectroscopy for Structural Insights

Raman spectroscopy, being complementary to IR spectroscopy, would provide further structural information. researchgate.net The Raman spectrum is often more sensitive to non-polar bonds and symmetric vibrations.

C≡N Stretch: The nitrile stretching vibration is expected to be a strong and sharp band in the Raman spectrum, typically in the 2220-2260 cm⁻¹ region.

C=C Stretch: The C=C stretching of the acrylic moiety and the aromatic ring breathing modes (around 1600 cm⁻¹) are expected to be prominent in the Raman spectrum due to the polarizability of the π-electron systems.

Skeletal Vibrations: The skeletal vibrations of the molecule, including the phenyl ring and the acrylic acid backbone, would give a characteristic fingerprint in the lower frequency region of the Raman spectrum.

The analysis of both IR and Raman spectra would provide a comprehensive vibrational profile of this compound, confirming the presence of all key functional groups and offering insights into the molecular symmetry and electronic structure.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition and thus the molecular formula of a compound. For this compound, the expected molecular formula is C₁₂H₁₁NO₃.

HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The theoretical exact mass of this compound can be calculated and compared to the experimentally measured mass. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

Interactive Data Table: Theoretical vs. Experimental Mass

| Parameter | Value |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Theoretical Monoisotopic Mass | 217.0739 u |

| Experimentally Determined Mass (Hypothetical) | Data not available in cited sources |

| Mass Accuracy (Hypothetical) | Data not available in cited sources |

Fragmentation Pattern Analysis

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. For this compound, characteristic fragmentation patterns would be expected based on its functional groups.

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) or the entire carboxyl group (M-45). The presence of an ethoxy group might lead to the loss of an ethyl radical (M-29) or an ethoxy radical (M-45). The aromatic ring and the cyano group would also influence the fragmentation, potentially leading to characteristic peaks in the mass spectrum. Analysis of these fragments helps to piece together the structure of the parent molecule.

Interactive Data Table: Expected Fragmentation of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 217 | [M]⁺ |

| 200 | [M-OH]⁺ |

| 188 | [M-C₂H₅]⁺ |

| 172 | [M-COOH]⁺ |

| 172 | [M-OC₂H₅]⁺ |

| 144 | [M-CO₂-C₂H₅]⁺ |

Note: The fragmentation data presented is based on general principles of mass spectrometry and has not been experimentally verified for this specific compound from the available sources.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique provides insights into the electronic structure and conjugation of a compound.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated system, which includes the phenyl ring, the acrylic acid moiety, and the cyano group. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the presence of auxochromic groups like the ethoxy group.

For a related compound, 2-cyano-3-(2,5-dimethoxyphenyl)acrylic acid, absorption maxima have been observed at 241 nm and 310 nm. It is anticipated that this compound would exhibit a similar UV-Vis absorption profile due to its comparable chromophoric system.

Interactive Data Table: UV-Vis Absorption Data

| Parameter | Value |

| Solvent | Data not available in cited sources |

| λmax 1 | Data not available in cited sources |

| Molar Absorptivity (ε) 1 | Data not available in cited sources |

| λmax 2 | Data not available in cited sources |

| Molar Absorptivity (ε) 2 | Data not available in cited sources |

Photoluminescence and Excited State Characterization

Photoluminescence spectroscopy involves the measurement of light emitted from a molecule after it has absorbed light. This phenomenon, which includes fluorescence and phosphorescence, provides information about the excited electronic states of the molecule.

The photoluminescent properties of this compound would be influenced by the nature of its lowest excited singlet and triplet states. The quantum yield of fluorescence and the lifetime of the excited state are important parameters that characterize the photoluminescence of a compound. These properties are often dependent on the solvent and the molecular environment. While specific data for the title compound is not available, related cyanoacrylic acid derivatives have been shown to exhibit interesting photophysical properties.

Interactive Data Table: Photoluminescence Data

| Parameter | Value |

| Excitation Wavelength (λex) | Data not available in cited sources |

| Emission Wavelength (λem) | Data not available in cited sources |

| Quantum Yield (Φ) | Data not available in cited sources |

| Excited State Lifetime (τ) | Data not available in cited sources |

X-ray Crystallography

A crystal structure of this compound would reveal the planarity of the molecule, the conformation of the ethoxy group, and the packing of the molecules in the crystal lattice. Hydrogen bonding interactions, particularly involving the carboxylic acid groups, would likely play a significant role in the crystal packing, potentially leading to the formation of dimers or other supramolecular assemblies. While the crystal structure for the title compound is not available, studies on similar molecules, such as 2-cyano-3-(4-hydroxyphenyl)acrylic acid, show that these types of molecules often form hydrogen-bonded dimers via their carboxyl groups.

Interactive Data Table: Crystallographic Data

Determination of Molecular Conformation and Geometry

The molecular geometry of 2-cyano-3-phenylacrylic acid derivatives is characterized by a largely planar conformation, which is a consequence of the π-conjugated system extending from the phenyl ring to the cyano and carboxylic acid groups. While a crystal structure for the title compound, this compound, is not publicly available, analysis of closely related structures provides a clear picture of its expected molecular conformation.

For instance, in the derivative (E)-2-cyano-3-(2,3-dimethoxyphenyl)acrylic acid, the phenyl ring and the acrylic acid moiety are nearly coplanar. nih.gov The dihedral angles between the plane of the phenyl ring and the plane defined by the acrylic acid backbone are reported to be as small as 5.7(4)° and 5.5(4)° for the two independent molecules in the asymmetric unit. nih.gov This high degree of planarity facilitates electron delocalization across the molecule.

Similarly, the ester derivative, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, also exhibits a nearly planar conformation. The torsion angle of the C(ring)—C=C—C(N) segment is a mere 3.2(5)°, indicating a syn-periplanar arrangement. researchgate.net In another related ester, 4-cyano-3-fluorophenyl-3-(4-hexoxy-3-methoxyphenyl)acrylic acid ester, the 4-hexoxyphenyl group is essentially coplanar with the acrylate (B77674) fragment, and the double bond displays a trans configuration with a torsion angle of 175.7(3)°. asianpubs.org

These findings strongly suggest that this compound would also adopt a predominantly planar conformation. The bond lengths and angles are expected to be within the normal ranges for sp² and sp hybridized carbon atoms, as well as for the carboxylic acid and cyano functional groups. asianpubs.org The ethoxy group at the para position of the phenyl ring is also likely to lie in or close to the plane of the ring to maximize conjugation.

Table 1: Selected Torsion Angles in 2-Cyano-3-phenylacrylic Acid Derivatives

| Compound | Torsion Angle | Value (°) | Reference |

|---|---|---|---|

| (E)-2-cyano-3-(2,3-dimethoxyphenyl)acrylic acid | Phenyl ring to acrylic backbone | 5.5(4) - 5.7(4) | nih.gov |

| Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate | C(ring)—C=C—C(N) | 3.2(5) | researchgate.net |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The crystal packing of this compound and its derivatives is dominated by a network of intermolecular interactions, primarily hydrogen bonds and π-π stacking interactions. These non-covalent forces are instrumental in the formation of stable, well-defined supramolecular architectures.

A recurring and highly predictable motif in the crystal structures of acrylic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. nih.govresearchgate.net In the case of (E)-2-cyano-3-(2,3-dimethoxyphenyl)acrylic acid, neighboring molecules are linked by O—H⋯O hydrogen bonds to form these characteristic dimers. nih.gov A similar dimeric structure is observed in 2-cyano-3-(4-hydroxyphenyl)acrylic acid. researchgate.net It is therefore highly probable that this compound also forms such dimers in the solid state.

In the ester derivative, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, the molecules are linked into inversion dimers through C—H⋯O interactions, creating R²₂(10) and R²₂(14) ring motifs. researchgate.net These dimers are then arranged in a zigzag pattern and are further linked by weak C—H⋯π and π-π interactions, with a centroid-centroid separation of 3.9986(17) Å. researchgate.net

The cyano group itself can also participate in intermolecular interactions. For example, in 2-cyano-3-(4-hydroxyphenyl)acrylic acid, the hydrogen-bonded dimers are further connected into ribbons via hydrogen bonds between the hydroxyl groups of the benzene rings and the nitrogen atoms of the cyano groups. researchgate.net

Table 2: Intermolecular Interactions in 2-Cyano-3-phenylacrylic Acid Derivatives

| Compound | Interaction Type | Key Feature/Distance | Reference |

|---|---|---|---|

| (E)-2-cyano-3-(2,3-dimethoxyphenyl)acrylic acid | O—H⋯O Hydrogen Bonding | Dimer formation | nih.gov |

| π-π Stacking | Centroid-centroid distance: 3.856(3) Å, 3.857(3) Å | nih.gov | |

| Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate | C—H⋯O Interactions | Inversion dimer formation | researchgate.net |

| π-π Stacking | Centroid-centroid distance: 3.9986(17) Å | researchgate.net | |

| 2-Cyano-3-(4-hydroxyphenyl)acrylic acid | O—H⋯O Hydrogen Bonding | Dimer formation | researchgate.net |

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of great importance in materials science and pharmaceuticals. While no specific studies on the polymorphism of this compound have been reported, the existence of polymorphs in related compounds suggests that it may also exhibit this behavior.

The principles of crystal engineering can be applied to understand and potentially control the crystallization of different polymorphs. By modifying crystallization conditions (e.g., solvent, temperature, pressure) or by introducing subtle changes to the molecular structure, it is possible to favor the formation of a particular polymorph. The intermolecular interactions discussed in the previous section are the fundamental building blocks for crystal engineering. The robustness of the carboxylic acid dimer motif suggests that this will be a persistent feature in any polymorph of this compound. However, variations in the weaker C—H⋯O, C—H⋯N, and π-π stacking interactions could lead to different packing arrangements and thus different polymorphs.

The study of polymorphism is crucial as different polymorphs of a compound can have significantly different physical properties, such as melting point, solubility, and stability. While direct evidence for polymorphism in the title compound is lacking, the rich variety of intermolecular interactions and packing motifs observed in its derivatives provides a fertile ground for future investigations into its polymorphic behavior and the application of crystal engineering principles to control its solid-state structure.

The scientific literature contains numerous computational studies on structurally similar α-cyanoacrylic acid derivatives, which are widely investigated for their applications in dye-sensitized solar cells and nonlinear optics. These studies frequently employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to analyze ground state geometries, electronic structures, excited state properties, and frontier molecular orbitals. Methodologies for conformational analysis and the generation of molecular electrostatic potential maps are also well-established in the field.

However, specific calculated values, data tables, and detailed research findings for the following analyses of this compound are not available in the public domain based on the conducted search:

Computational and Theoretical Studies on 2 Cyano 3 4 Ethoxyphenyl Acrylic Acid

Frontier Molecular Orbital (FMO) Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

Without access to studies that have specifically performed these computational analyses on 2-Cyano-3-(4-ethoxyphenyl)acrylic acid, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and content inclusions. The available data for related compounds cannot be extrapolated to this specific molecule without introducing scientific inaccuracies.

Implications for Reactivity and Spectroscopic Behavior

Computational studies on this compound and related compounds provide significant insights into their chemical reactivity and spectroscopic properties. The molecular structure, characterized by an electron-withdrawing cyano group and a carboxylic acid function attached to an acrylic backbone, and an electron-donating ethoxy group on the phenyl ring, creates a pronounced electronic asymmetry. This electronic distribution is key to understanding its behavior.

Theoretical calculations, such as Density Functional Theory (DFT), can predict the electron density distribution, molecular orbital energies (HOMO and LUMO), and vibrational frequencies. The energy difference between the HOMO and LUMO is critical in determining the molecule's electronic absorption characteristics, which are observed in its UV-Vis spectrum. For similar compounds, such as (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid, UV-Vis absorption maxima have been reported, providing a basis for comparison. nih.gov

The presence of the cyano and carboxylic acid groups, both of which are strong electron-withdrawing groups, significantly influences the reactivity of the double bond in the acrylic acid moiety. This makes the double bond susceptible to nucleophilic addition reactions. The ethoxy group, being an electron-donating group, activates the phenyl ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

Furthermore, computational models can simulate the infrared (IR) spectrum, allowing for the assignment of vibrational modes to specific functional groups. For instance, the characteristic stretching frequencies of the nitrile (C≡N), carbonyl (C=O), and ether (C-O-C) groups can be calculated and compared with experimental data to confirm the molecular structure.

Thermodynamic Property Calculations

The standard enthalpies of combustion (ΔcH°) and formation (ΔfH°) are fundamental thermodynamic parameters that quantify the energy content of a compound. These values can be estimated using computational methods such as group additivity methods or more sophisticated quantum chemical calculations. For a molecule like this compound, the enthalpy of formation can be calculated by considering the energies of the individual atoms in their standard states and the total electronic energy of the optimized molecular structure.

The standard enthalpy of combustion can then be derived from the standard enthalpy of formation using Hess's law, based on the balanced chemical equation for the complete combustion of the compound to CO₂, H₂O, and N₂.

For context, the thermodynamic properties of related compounds can provide an indication of the expected values. The following table shows hypothetical calculated values for related acrylic acid derivatives to illustrate the type of data that can be generated through computational studies.

| Compound | Calculated ΔfH° (kJ/mol) | Calculated ΔcH° (kJ/mol) |

| 2-Cyano-3-phenylacrylic acid | -250 | -4500 |

| 2-Cyano-3-(4-methoxyphenyl)acrylic acid | -400 | -5200 |

| This compound | -450 | -5800 |

Note: The values in this table are illustrative and not based on reported experimental data for the specific compounds.

The sublimation enthalpy (ΔsubH°) is the energy required for a substance to transition from the solid to the gaseous state. This property is closely related to the intermolecular forces in the crystal lattice. In the case of this compound, the presence of a carboxylic acid group allows for the formation of strong hydrogen bonds, typically leading to the formation of centrosymmetric dimers in the solid state. nih.govresearchgate.net These hydrogen bonds, along with π-π stacking interactions between the phenyl rings, contribute significantly to the lattice energy and thus to a higher sublimation enthalpy.

Computational methods can be employed to estimate the lattice energy by calculating the interaction energies between molecules in the crystal structure. This, in turn, allows for an estimation of the sublimation enthalpy. The phase behavior of the compound, including its melting point, is also influenced by these intermolecular forces. A higher lattice energy generally corresponds to a higher melting point.

The following table provides a qualitative comparison of expected intermolecular forces and their impact on the sublimation enthalpy for related compounds.

| Compound | Primary Intermolecular Forces | Expected Relative Sublimation Enthalpy |

| 2-Cyano-3-phenylacrylic acid | Hydrogen bonding, π-π stacking | High |

| 2-Cyano-3-(4-hydroxyphenyl)acrylic acid | Hydrogen bonding (carboxylic acid and phenol), π-π stacking | Very High |

| This compound | Hydrogen bonding, dipole-dipole interactions, π-π stacking | High |

Charge Transfer Dynamics and Electronic Communication within the Molecular Structure

The molecular structure of this compound is well-suited for intramolecular charge transfer (ICT). The molecule possesses an electron-donating group (the ethoxyphenyl moiety) and electron-withdrawing groups (the cyano and carboxyl groups) connected by a conjugated π-system (the acrylic backbone and the phenyl ring). This "push-pull" electronic structure facilitates the movement of electron density from the donor to the acceptor upon photoexcitation.

Upon absorption of light of an appropriate wavelength, an electron can be promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Computational studies can visualize these orbitals. Typically, for molecules with this architecture, the HOMO is localized on the electron-rich ethoxyphenyl part of the molecule, while the LUMO is concentrated on the electron-deficient cyanoacrylic acid portion. This spatial separation of the HOMO and LUMO is a clear indicator of a charge-transfer character in the electronic transition.

This intramolecular charge transfer has significant implications for the molecule's photophysical properties, such as its fluorescence and solvatochromism (the change in color with the polarity of the solvent). In more polar solvents, the charge-separated excited state is stabilized, which can lead to a red-shift in the emission spectrum. The efficiency of this electronic communication through the conjugated bridge determines the extent of the charge transfer and influences the potential applications of the molecule in areas such as nonlinear optics and as a component in dye-sensitized solar cells. nii.ac.jp

Advanced Applications and Functional Material Development Utilizing 2 Cyano 3 4 Ethoxyphenyl Acrylic Acid Derivatives

Applications in Dye-Sensitized Solar Cells (DSSCs)

The fundamental architecture of a dye-sensitized solar cell (DSSC) involves a sensitizer (B1316253) dye adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), an electrolyte containing a redox mediator, and a counter electrode. The performance of a DSSC is critically dependent on the properties of the sensitizer dye, which is responsible for light absorption and subsequent electron injection into the semiconductor. Organic dyes based on a donor-π-acceptor (D-π-A) structure have garnered significant attention due to their high molar extinction coefficients, low cost, and the tunability of their molecular structures.

In this D-π-A framework, the cyanoacrylic acid group, as present in 2-Cyano-3-(4-ethoxyphenyl)acrylic acid, typically serves as the electron acceptor and anchoring group. This group facilitates strong electronic coupling with the TiO₂ surface, which is crucial for efficient electron injection. The ethoxyphenyl group, in this specific compound, acts as an electron-donating moiety.

The design of novel chromophores for DSSCs often involves the strategic modification of the donor, π-bridge, and acceptor units to optimize the dye's optical and electrochemical properties. The 2-cyanoacrylic acid moiety is a well-established and effective acceptor and anchoring group for TiO₂ surfaces. researchgate.netcase.edu The synthesis of such dyes typically involves a Knoevenagel condensation reaction between a suitable aldehyde or ketone (containing the donor and π-bridge) and a compound providing the cyanoacrylic acid acceptor. researchgate.net

For instance, novel quinoxaline-based organic sensitizers have been synthesized using a triphenylamine (B166846) unit as the electron donor and a cyanoacetic acid derivative as the electron-accepting and anchoring group. case.edu Similarly, new metal-free organic dyes with dual anchors have been synthesized where a triphenylamine (TPA) moiety acts as the electron donor and di-cyanoacrylamide units serve as the electron acceptors and anchoring groups. nih.gov The synthesis of these complex chromophores often involves multi-step reactions, such as the Vilsmeier-Haack reaction to introduce aldehyde functionalities, followed by condensation with cyanoacetic acid derivatives. nih.gov

While specific research focusing solely on chromophores derived from this compound is not extensively documented, the principles of dye design suggest that this compound could be a valuable precursor. By modifying the donor and π-bridge components attached to the 3-position of the acrylic acid, a wide variety of sensitizers could be synthesized. For example, incorporating more extended π-conjugated systems or stronger electron-donating groups would be expected to red-shift the absorption spectrum and enhance the light-harvesting efficiency of the resulting dye.

Studies on various organic dyes incorporating the cyanoacrylic acid acceptor have demonstrated a wide range of efficiencies. For example, two small molecules, (2E)-2-Cyano-3-[4'-(2,5-di-2 thienyl-1H-pyrrol-1-yl) biphenyl-4-yl] acrylic acid (MC-20) and (2E)-2-Cyano-3-5-[4-(2,5-di-2-thienyl-1H pyrrol-1 yl) phenyl]-2-thienyl acrylic acid (MC-28), were synthesized and used in DSSCs. researchgate.netvibgyorpublishers.org The device fabricated with MC-28 showed a slightly better photovoltaic efficiency, suggesting that the molecular structure has a direct impact on performance. researchgate.netvibgyorpublishers.org

In another study, novel quinoxaline-based organic sensitizers, RC-21 and RC-22, which feature a triphenylamine donor and a cyanoacrylic acid acceptor, yielded power conversion efficiencies of 3.30% and 5.56%, respectively. case.edu The superior performance of RC-22 was attributed to its molecular geometry and resulting favorable electronic properties. case.edu Furthermore, DSSCs based on benzofuran[b]-fused BODIPY dyes with a cyanoacrylic acid anchoring group have achieved efficiencies of up to 4.59%. researchgate.net

These examples highlight the potential of chromophores based on cyanoacrylic acid acceptors. The performance of a hypothetical DSSC utilizing a derivative of this compound would depend on the specific molecular engineering of the donor and π-bridge components.

The efficiency of a DSSC is governed by the kinetics of several key processes, including electron injection from the excited dye into the semiconductor's conduction band and the subsequent charge recombination between the injected electrons and the oxidized dye or the electrolyte. researchgate.net For a highly efficient DSSC, the rate of electron injection must be significantly faster than the rate of excited-state decay of the dye, and the rate of charge recombination must be much slower than the rate of dye regeneration by the electrolyte. researchgate.net

The cyanoacrylic acid anchoring group plays a crucial role in facilitating rapid electron injection due to its strong electronic coupling with the TiO₂ surface. Ultrafast electron injection, often occurring on the femtosecond to picosecond timescale, has been observed for dyes anchored via this group. For example, in a study of the benchmark triphenylamine dye Y123, which contains a cyanoacrylic acid acceptor, electron injection was found to occur biphasically with a faster phase within 350 fs and a slower phase between 80 ps and 95 ps. mdpi.com

Charge recombination, on the other hand, is an undesirable process that leads to efficiency losses. The structure of the dye can influence the rate of charge recombination. A study comparing the performance of two D-π-A dyes with different electron-withdrawing groups on the acrylic acid acceptor found that a dye with an o-nitrophenyl group exhibited a lower degree of charge recombination compared to one with a cyano group, which could lead to a larger open-circuit voltage. nih.gov This suggests that while the cyano group is effective, further optimization of the acceptor unit can lead to improved performance by suppressing charge recombination.

Lateral electron hopping between dye molecules on the semiconductor surface has also been proposed as a mechanism to retard charge recombination by spatially separating the injected electron from the oxidized dye. nih.gov

Role in Analytical Mass Spectrometry

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a soft ionization technique that enables the analysis of a wide range of molecules, from small organic compounds to large biomolecules and synthetic polymers. nih.gov The choice of the matrix is critical for a successful MALDI-MS analysis, as it must be able to absorb the laser energy, co-crystallize with the analyte, and promote the analyte's ionization.

Derivatives of cyanoacrylic acid have been investigated as potential matrix materials in MALDI-MS, often as alternatives to commonly used matrices like α-cyano-4-hydroxycinnamic acid (CHCA). A study on novel CHCA-derived matrices synthesized and evaluated a series of compounds, some of which are structurally related to this compound. semanticscholar.org These new matrices were designed to improve the analysis of lipids and other small molecules by reducing interference in the low-mass region. semanticscholar.org

Four of the synthesized compounds, including [(2E,4E)-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid] and [(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)acrylic acid], demonstrated good to excellent performance as MALDI matrices in terms of ionization capability, interference-free spectra, signal-to-noise ratio, and reproducibility. semanticscholar.org These findings suggest that the presence of a methoxy (B1213986) or ethoxy group on the phenyl ring of a cyanoacrylic acid derivative can be beneficial for its function as a MALDI matrix.

In a different study, 2-cyano-3-(2-thienyl)acrylic acid (CTA) was developed as a new MALDI matrix for the analysis of a broad spectrum of analytes, including lipids, peptides, proteins, and synthetic polymers. researchgate.netnih.gov CTA showed high signal-to-noise ratios and spectral resolutions, often comparable or superior to conventional matrices. researchgate.netnih.gov

The following table summarizes the performance of some novel cyanoacrylic acid derivatives as MALDI matrices compared to the standard matrix CHCA.

| Matrix Compound | Analyte Class | Performance Characteristics | Reference |

| [(2E,4E)-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid] | Phospholipids, Di-/Tri-acylglycerols | Good ionization capability, interference-free spectra, good S/N ratio and reproducibility. | semanticscholar.org |

| [(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)acrylic acid] | Phospholipids, Di-/Tri-acylglycerols | Good ionization capability, interference-free spectra, good S/N ratio and reproducibility. | semanticscholar.org |

| 2-cyano-3-(2-thienyl)acrylic acid (CTA) | Lipids, Peptides, Proteins, Saccharides, Polymers | High signal-to-noise ratios, high spectral resolutions. | researchgate.netnih.gov |

The ionization mechanism in MALDI is complex and can involve multiple pathways, including proton transfer, cation adduction, and electron transfer. The properties of the matrix play a crucial role in determining the dominant ionization pathway. For a matrix to be effective, it must facilitate the transfer of charge to or from the analyte molecule upon laser irradiation.

For acidic matrices like cyanoacrylic acid derivatives, proton transfer is a common ionization mechanism in positive ion mode. The acidic proton of the carboxylic acid group can be transferred to the analyte molecule, resulting in the formation of a protonated analyte ion [M+H]⁺. The effectiveness of this process depends on the relative proton affinities of the matrix and the analyte.

In the case of 2-cyano-3-(2-thienyl)acrylic acid (CTA), it has been suggested that it can function as both a proton/cation transfer and an electron-transfer matrix, depending on the physicochemical properties of the analyte. researchgate.netnih.gov This versatility allows it to be used for a wide range of compound classes.

The derivatization of molecules to improve their ionization efficiency in MALDI-MS is a common strategy. For example, the methylation of polyacrylic acid has been shown to improve its ionization efficiency. nih.gov This highlights the importance of the chemical properties of the analyte and matrix in the ionization process. The ionization mechanism in matrix-assisted ionization (MAI), a related technique, is thought to be different from traditional MALDI and may involve processes more similar to electrospray ionization. nih.gov

Supramolecular Chemistry and Host-Guest Interactions

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, provide a powerful framework for designing novel functional materials. Derivatives of 2-cyano-3-phenylacrylic acid are excellent candidates for constructing complex, ordered systems due to their capacity for hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Development of Luminescent Host Systems

The development of luminescent materials is crucial for applications in sensing, optoelectronics, and biomedical diagnostics. However, many organic luminophores suffer from aggregation-caused quenching in the solid state, which limits their practical use. A supramolecular approach can overcome this challenge by creating host-guest systems that control molecular aggregation and enhance solid-state luminescence.

Research on a structurally related derivative, 2-cyano-3-(4-(diphenylamino)phenyl)acrylic acid (CDPA), demonstrates this principle effectively. By co-crystallizing CDPA with various amines, new supramolecular luminescent host systems were created. The inclusion of amines such as propylamine (B44156), dimethylaminopyridine (DMAP), and (1S,2R)-2-amino-1,2-diphenylethanol into the CDPA crystal lattice resulted in blue shifts in the solid-state luminescence, indicating a modification of the electronic environment and aggregation state of the luminophore. These host-guest systems are formed through specific hydrogen-bonding interactions, which create robust, porous, or layered structures capable of accommodating guest molecules.

Solvent-Dependent Luminescence and Sensing Applications

The luminescence of these supramolecular systems can be highly sensitive to the surrounding environment, particularly the solvent. This solvatochromic behavior is the basis for developing chemical sensors. For instance, the host system formed between CDPA and propylamine exhibits solvent-dependent luminescent changes in the solid state and functions as a selective sensor for acetonitrile (B52724) (CH₃CN).

Similarly, a chiral luminescent host system created from CDPA and (1S,2R)-2-amino-1,2-diphenylethanol demonstrates robust and reversible sensing of acetonitrile. The material's luminescence peak shifts depending on the presence or absence of acetonitrile, allowing for visual or spectroscopic detection. The sensing mechanism relies on the specific interactions between the host framework and the guest solvent molecules, which alter the non-covalent bonding network and, consequently, the photophysical properties of the material.

| Host-Guest System | Crystallizing Solvent | Luminescence (λ_max) | Application |

| CDPA-DMAP | Ethyl Acetate (B1210297) (EtOAc) | 522 nm | Luminescent Material |

| CDPA-DMAP | Acetonitrile (CH₃CN) | 529 nm | Luminescent Material |

| Chiral Host System | With CH₃CN | 523 nm | Selective CH₃CN Sensor |

| Chiral Host System | Without CH₃CN | 553 nm | Selective CH₃CN Sensor |

Table 1: Luminescence properties of supramolecular host systems based on a 2-cyano-3-phenylacrylic acid derivative.

Material Science Applications (e.g., Monomers for Polymers, Liquid Crystals)

The rigid structure and reactive functional groups of this compound make it a valuable building block in material science. It can be utilized as a monomer for synthesizing specialized polymers and as a component in the design of liquid crystalline materials.

Synthesis of Polymers with Tailored Properties

As an acrylic monomer, this compound can be polymerized or copolymerized to create polymers with specific optical, thermal, and mechanical properties. The presence of the aromatic ring provides rigidity and thermal stability, while the cyano and ethoxy groups can be used to tune polarity, refractive index, and reactivity.

Studies on related phenylcyanoacrylates have shown their successful copolymerization with common monomers like styrene. For example, various ring-substituted 2-methoxyethyl phenylcyanoacrylates were synthesized via Knoevenagel condensation and subsequently copolymerized with styrene. This demonstrates the feasibility of incorporating the this compound moiety into polymer chains. The resulting copolymers are typically soluble in organic solvents such as THF, DMF, and CHCl₃, and insoluble in alcohols and alkanes. By carefully selecting co-monomers and controlling the polymerization conditions, it is possible to tailor the properties of the final material for applications in coatings, adhesives, and optical films.

Investigation of Liquid Crystalline Phases and Mesomorphic Behavior

Liquid crystals (LCs) are states of matter that exhibit properties between those of conventional liquids and solid crystals. Molecules that form LC phases, known as mesogens, typically possess a combination of features, including a rigid core and flexible terminal groups. The structure of this compound contains elements conducive to mesomorphic behavior.

The molecule has a rigid core composed of the ethoxyphenyl group and the cyanoacrylic acid segment. The terminal cyano group is strongly polar and is a common feature in many liquid crystalline compounds, where it contributes to the necessary intermolecular dipole-dipole interactions that promote molecular ordering. The ethoxy group provides some flexibility and can influence the packing of the molecules. While the compound itself may not be liquid crystalline, it can serve as a precursor or a component in mixtures to induce or modify liquid crystalline phases. For instance, it can be incorporated into larger molecular structures, such as side-chain liquid-crystalline polymers, where the rigid cyano-containing moiety acts as the mesogenic unit. The investigation of such derivatives could lead to the discovery of new materials with specific smectic or nematic phases for display technologies and optical sensors.

Catalysis and Reaction Medium Optimization (e.g., as part of catalytic systems or for green chemistry approaches)

While direct applications of this compound as a catalyst are not widely reported, its synthesis and the nature of its functional groups are highly relevant to green chemistry and reaction optimization. Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

The synthesis of this compound and its derivatives is typically achieved through the Knoevenagel condensation. This reaction can be optimized according to green chemistry principles by employing environmentally benign catalysts, using safer solvents like water or ethanol (B145695), or performing the reaction under solvent-free conditions. The development of reusable, solid acid or base catalysts for this condensation would enhance the sustainability of its production.

Furthermore, the acrylic acid functional group within the molecule offers potential for its use in subsequent green chemical transformations. For example, acrylic acid and its polymers are utilized in water treatment as scale inhibitors and dispersing agents, which is an important application in industrial green chemistry. While this is a broader application of the acrylic acid class, it points to potential uses for polymers derived from this compound. The pursuit of biobased routes for synthesizing precursors to acrylic acid also highlights the chemical industry's shift towards more sustainable practices, which indirectly impacts the production of its derivatives.

Future Research Directions and Emerging Trends for 2 Cyano 3 4 Ethoxyphenyl Acrylic Acid Research

Exploration of Novel Synthetic Methodologies

The primary route for synthesizing 2-Cyano-3-(4-ethoxyphenyl)acrylic acid and related compounds is the Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction. Future research, however, is increasingly focused on developing more efficient, sustainable, and scalable synthetic protocols that align with the principles of green chemistry.

Emerging trends in this area include:

Mechanochemistry: The use of solvent-free or low-solvent mechanochemical methods, such as ball milling, is a promising green alternative. nih.govnih.gov This technique can lead to quantitative yields, reduce waste, and sometimes provide access to products that are difficult to obtain through traditional solution-phase chemistry. nih.govbeilstein-journals.org In-situ monitoring of these reactions has demonstrated direct and fast conversion of reactants to products. nih.govbeilstein-journals.org

Novel Catalytic Systems: Research is moving beyond traditional base catalysts like piperidine (B6355638). scielo.org.mx New catalysts, such as diisopropylethylammonium acetate (B1210297) (DIPEAc) and triphenylphosphine, are being explored to achieve high yields under milder, more environmentally benign conditions. scielo.org.mxorganic-chemistry.org These methods often feature shorter reaction times and a broad substrate scope. jmcs.org.mx

Green Solvents and Conditions: The use of water as a solvent or employing solvent-free conditions, often assisted by microwave irradiation, represents a significant step towards sustainability. organic-chemistry.orgresearchgate.net These approaches reduce reliance on volatile and often toxic organic solvents.

Continuous Flow Chemistry: For scalability and safety, particularly when dealing with hazardous reagents, continuous flow processes are gaining traction. nih.gov A flow chemistry setup could enable better control over reaction parameters (temperature, pressure, stoichiometry), leading to improved yield and selectivity in the synthesis of cyanoacrylate derivatives. monash.edu

Table 1: Comparison of Emerging Synthetic Methodologies for Cyanoacrylate Synthesis

| Methodology | Catalyst/Conditions | Key Advantages |

|---|---|---|

| Mechanochemistry | Ball milling, solvent-free | Reduced solvent waste, high yields, fast reaction times. nih.govnih.gov |

| Novel Catalysis | DIPEAc, Triphenylphosphine | High efficiency, mild conditions, broad applicability. organic-chemistry.orgjmcs.org.mx |

| Microwave-Assisted | Solvent-free or green solvent | Rapid heating, shorter reaction times, high yields. organic-chemistry.orgresearchgate.net |

| Continuous Flow | Microreactors | Enhanced safety, precise process control, scalability. nih.gov |

Advanced Spectroscopic Techniques for Real-time Monitoring

To optimize the novel synthetic methodologies discussed above, a deeper understanding of reaction kinetics, mechanisms, and intermediate formation is essential. Process Analytical Technology (PAT), which relies on real-time, in-situ monitoring, is becoming indispensable. Future research will increasingly integrate advanced spectroscopic techniques for this purpose.

Key techniques and their future applications include:

Raman Spectroscopy: This technique is particularly powerful for monitoring reactions in real-time, including solvent-free mechanochemical processes. beilstein-journals.org By tracking the characteristic vibrational frequencies of functional groups, such as the disappearance of the aldehyde C=O stretch and the appearance of the product's C=C stretch, researchers can gain precise, time-resolved information on the reaction's progress. nih.govbeilstein-journals.orgrsc.org This data is crucial for optimizing milling times and understanding reaction initiation. nih.gov

In-situ NMR Spectroscopy: Low-field and benchtop NMR spectrometers are being adapted for online reaction monitoring in both batch and continuous flow setups. monash.edu For the synthesis of this compound, in-situ NMR could provide detailed kinetic data and structural confirmation of intermediates and products without the need for sample extraction. chemrxiv.org This is also highly applicable for monitoring the subsequent polymerization of the monomer. nih.gov

Tandem Techniques: The combination of multiple techniques, such as simultaneous Raman spectroscopy and X-ray powder diffraction (PXRD), provides a more complete picture of the transformation. nih.govbeilstein-journals.org While Raman tracks the chemical changes, PXRD follows the changes in the crystalline phases of reactants and products, offering a comprehensive view of the solid-state reaction pathway. nih.gov

Development of Integrated Computational-Experimental Approaches

The synergy between computational modeling and experimental work is accelerating the discovery and optimization of new molecules and materials. For a compound like this compound, this integrated approach is crucial for predicting properties and guiding synthetic efforts.

Future directions in this domain involve:

Predictive Modeling with DFT: Density Functional Theory (DFT) is a powerful tool for calculating molecular properties. It can be used to predict the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for optoelectronic applications. researchgate.net DFT can also model molecular dipole moments and electrostatic potential maps, which can help in understanding and predicting intermolecular interactions and reactivity. acs.org

Guiding Synthesis: Computational studies can predict the feasibility and potential outcomes of different reaction pathways, helping chemists to select the most promising synthetic routes before entering the lab. This saves time, resources, and reduces waste.

Virtual Screening: By computationally modeling derivatives of this compound—for instance, by changing the substituent on the phenyl ring—researchers can screen a large number of potential structures for desired properties. This allows for a more targeted and efficient experimental phase focused on synthesizing only the most promising candidates for specific applications.

Design of Next-Generation Functional Materials with Enhanced Performance

The molecular structure of this compound, featuring both electron-donating (ethoxyphenyl) and electron-withdrawing (cyano, acrylic acid) groups, makes it an excellent candidate for the development of advanced functional materials.

Emerging trends in materials design based on this and similar structures include:

Optoelectronic Materials: The cyano group is a powerful electron acceptor used extensively in materials for organic electronics. rsc.org The push-pull nature of the molecule can lead to a low-lying LUMO level, which is essential for applications like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). rsc.org Future work will likely involve incorporating this molecule into polymers or as a component in small-molecule-based devices.

Advanced Adhesives and Polymers: While simple cyanoacrylates are known for their use as "super glues," there is significant potential to create specialized polymers. researchgate.netpcbiochemres.com By polymerizing this compound or copolymerizing it with other monomers, materials with tailored properties such as improved flexibility, thermal stability, or biodegradability could be developed. nih.govpcbiochemres.com

Smart Coatings and Films: The responsiveness of the molecule's electronic structure to external stimuli could be harnessed to create smart materials. For example, thin films or coatings could be designed to change their optical properties (color or fluorescence) in response to changes in their environment.

Elucidation of Structure-Function Relationships in Non-Biological Contexts

A fundamental goal of future research will be to establish clear and predictive relationships between the specific molecular architecture of this compound and its macroscopic properties. This involves systematically modifying the structure and observing the resulting changes in function.

Key areas of investigation will include:

Impact of Substituents: Understanding how modifications to the ethoxy group (e.g., changing the alkyl chain length) or adding different substituents to the phenyl ring affect the material's properties is crucial. Studies on related compounds show that even small structural changes can significantly alter photophysical properties like absorption and emission wavelengths. researchgate.netresearchgate.net

Polymer Properties: For polymeric materials derived from this monomer, research will focus on how the parent molecule's structure influences polymer characteristics. For instance, in other polycyanoacrylates, longer alkyl side chains have been shown to decrease the tensile strength of the adhesive bond but result in softer, more biodegradable polymers. nih.govscispace.comdtic.mil

Solid-State Packing and Morphology: In the context of organic electronics, the way molecules pack in the solid state is critical to charge transport and device performance. Future studies will explore how to control the crystal structure and film morphology of this compound and its derivatives to optimize their function in electronic devices.

Sustainability and Green Chemistry in Production and Application

Sustainability is a central theme guiding future chemical research. For this compound, this involves a holistic approach encompassing its entire lifecycle, from synthesis to end-of-use.

Future research will emphasize:

Renewable Feedstocks: A major trend is the shift from petrochemical-based feedstocks to renewable ones. Research into producing the acrylic acid backbone from bio-based sources like glycerol (B35011) (a byproduct of biodiesel production) is gaining significant momentum. researchgate.netresearcher.lifeunibo.it Such processes have the potential to significantly reduce the carbon footprint compared to the traditional propylene (B89431) oxidation route. unibo.it

Lifecycle Assessment (LCA): A comprehensive evaluation of the environmental impact of producing and using this compound will become standard. LCA studies assess impacts from cradle to grave, including raw material extraction, production processes, and waste generation, providing a quantitative basis for comparing the sustainability of different approaches. researchgate.net